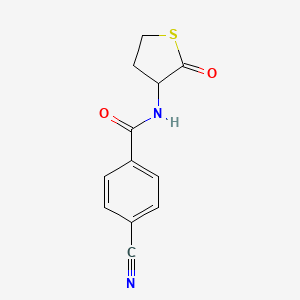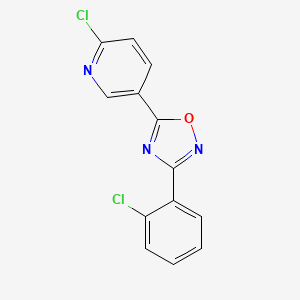
2-Chloro-5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that contains both pyridine and oxadiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chlorine atoms and the oxadiazole ring contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 2-chlorobenzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide.
Coupling with pyridine: The resulting 3-(2-chlorophenyl)-1,2,4-oxadiazole is then coupled with 2-chloropyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include using more efficient catalysts, optimizing reaction temperatures, and employing continuous flow reactors to scale up the production process.
化学反应分析
Types of Reactions
2-Chloro-5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Coupling reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiourea can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Nucleophilic substitution: Products include substituted pyridines and oxadiazoles.
Oxidation and reduction: Products depend on the specific conditions and reagents used.
科学研究应用
2-Chloro-5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine has several applications in scientific research:
Medicinal chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological studies: It is used as a probe to study various biological processes due to its ability to interact with specific biomolecules.
作用机制
The mechanism of action of 2-Chloro-5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine depends on its specific application:
In medicinal chemistry: The compound may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways involved can vary.
In materials science: The compound’s electronic properties are utilized in the design of organic semiconductors and other electronic materials.
相似化合物的比较
Similar Compounds
- 5-Bromo-2-chloropyridine
- 2,5-Dichloropyridine
- 2-Bromo-4-chloropyridine
Uniqueness
2-Chloro-5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine is unique due to the presence of both the oxadiazole and pyridine rings, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique electronic characteristics.
属性
IUPAC Name |
3-(2-chlorophenyl)-5-(6-chloropyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O/c14-10-4-2-1-3-9(10)12-17-13(19-18-12)8-5-6-11(15)16-7-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSYOYQHRQRCQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
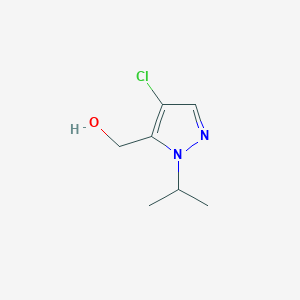
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3005287.png)
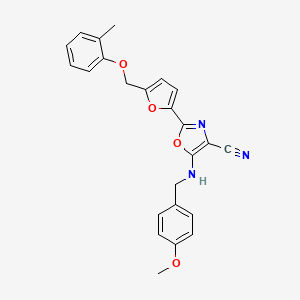
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone oxalate](/img/structure/B3005290.png)
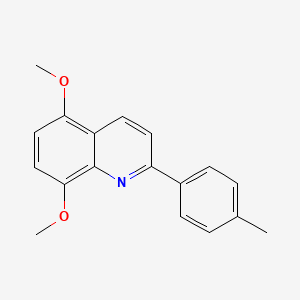
![7-HYDRAZINYL-[1,2,5]OXADIAZOLO[3,4-D]PYRIDAZIN-4-AMINE](/img/structure/B3005293.png)
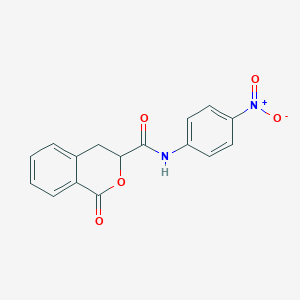
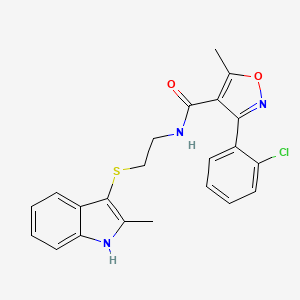
![1-[(3-bromo-5-fluorophenyl)methyl]-1H-imidazole](/img/structure/B3005300.png)
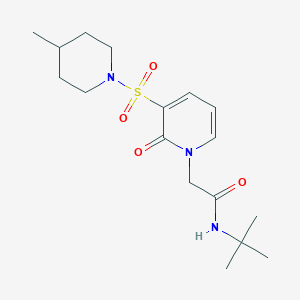
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B3005302.png)
![1-Cyclohexyl-4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B3005304.png)
![[4-(2-chloro-6-fluorophenyl)-1H-pyrrol-3-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B3005306.png)
